Bathochromic Shift and Extinction Coefficient Difference vs. Dimethylamino Analog (Basic Red 22)
In 1,2,4-triazolium azo dyes, extending the terminal amino group from dimethyl to diethyl consistently produces a 5–15 nm bathochromic shift of the visible absorption maximum and a 10–30% increase in molar extinction coefficient due to enhanced electron-donating character and increased molecular polarizability [1]. This effect is well-documented across the broader aminoazobenzene literature, with analogous diethylamino derivatives exhibiting λmax red-shifted by ~8 nm relative to their dimethylamino counterparts [1].
| Evidence Dimension | Absorption maximum (λmax) and relative extinction |
|---|---|
| Target Compound Data | Estimated λmax ≈ 520–530 nm (in water, from class trend) |
| Comparator Or Baseline | Basic Red 22 (dimethylamino methyl sulfate): λmax ~514 nm (aqueous) |
| Quantified Difference | ~6–16 nm red shift; extinction ε elevated by ~10–30% |
| Conditions | Aqueous solution, neutral pH; inferred from aminoazobenzene structure–property relationships |
Why This Matters
A red-shifted absorption with higher extinction translates into bluer-red shades and greater tinctorial strength per gram of dye, directly impacting colour matching and cost-in-use for formulators.
- [1] H. Mustroph, S. Ernst, B. Senns, and A. D. Towns. Molecular and Crystal Structure of Azo Pigments. Dyes Pigments, 2012, 92 (3), 1063–1070. View Source
